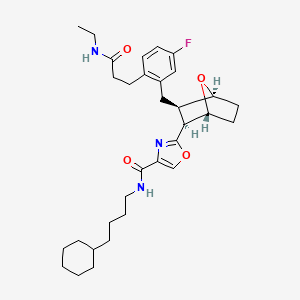

![molecular formula C29H35F3N8O5S B605307 N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid CAS No. 2130958-55-1](/img/structure/B605307.png)

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid

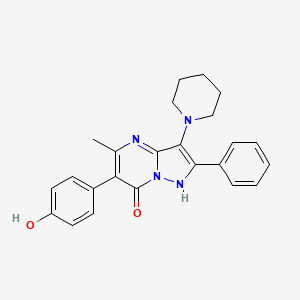

Overview

Description

Alflutinib (mesylate), also known as Furmonertinib, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is specifically designed to target and inhibit both epidermal growth factor receptor-sensitive mutations and the T790M resistance mutation. This compound is primarily used in the treatment of non-small cell lung carcinoma, particularly in patients who have developed resistance to first and second-generation epidermal growth factor receptor inhibitors .

Mechanism of Action

Target of Action

AST2818 mesylate, also known as Alflutinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor . It selectively targets EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR . EGFR is a protein that helps cells grow and divide. When mutated, it can lead to uncontrolled cell growth, a hallmark of cancer.

Mode of Action

AST2818 mesylate interacts with its targets (EGFR mutations) by irreversibly binding to them . This binding inhibits the activity of the EGFR proteins, preventing them from sending signals that trigger cell division and growth. As a result, the growth of cancer cells is slowed or stopped.

Biochemical Pathways

The primary biochemical pathway affected by AST2818 mesylate is the EGFR signaling pathway . By inhibiting the activity of mutated EGFR proteins, AST2818 mesylate disrupts the signaling that promotes cell proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease.

Pharmacokinetics

AST2818 mesylate is primarily metabolized by CYP3A4, a key enzyme in drug metabolism . It exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of the cytochrome P450 (CYP) enzyme . The concentration ratios of drug-related substances in tissues (e.g., lungs, gastrointestinal tract, and kidneys) to plasma were more than 10, and the concentration of drug-related substances in the brain was slightly higher than that in plasma at 4 hours after dose administration, indicating blood–brain barrier penetration .

Result of Action

The molecular and cellular effects of AST2818 mesylate’s action primarily involve the inhibition of cell growth and division. By blocking the signals that trigger these processes, AST2818 mesylate can effectively slow or stop the growth of cancer cells .

Action Environment

The action, efficacy, and stability of AST2818 mesylate can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the pharmacokinetics of AST2818 mesylate . Given that AST2818 mesylate is a CYP3A4 substrate and a potent CYP3A4 inducer, drug–drug interactions are expected during AST2818 mesylate treatment .

Biochemical Analysis

Biochemical Properties

AST2818 mesylate interacts with the EGFR, a protein that plays a crucial role in cell growth and division . It selectively inhibits EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR . This selective inhibition of mutated EGFR leads to the suppression of tumor growth .

Cellular Effects

AST2818 mesylate has a significant impact on various types of cells, particularly those with EGFR T790M mutation . It influences cell function by inhibiting the EGFR pathway, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of AST2818 mesylate involves its binding to the EGFR, leading to the inhibition of the receptor’s tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, AST2818 mesylate exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .

Dosage Effects in Animal Models

The effects of AST2818 mesylate vary with different dosages in animal models

Metabolic Pathways

AST2818 mesylate is primarily metabolized by CYP3A4, a member of the cytochrome P450 family of enzymes . This metabolism leads to the formation of AST5902 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alflutinib (mesylate) involves multiple steps, including the formation of a trifluoroethoxypyridine-based structure. The key steps in the synthesis include:

- Formation of the pyridine ring.

- Introduction of the trifluoroethoxy group.

- Coupling reactions to introduce the necessary functional groups for epidermal growth factor receptor inhibition.

Industrial Production Methods: Industrial production of Alflutinib (mesylate) involves optimizing the synthetic route to ensure high yield and purity. This includes:

- Use of high-purity reagents.

- Controlled reaction conditions such as temperature, pressure, and pH.

- Purification steps including crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Alflutinib (mesylate) undergoes several types of chemical reactions, including:

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Alflutinib (mesylate) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of epidermal growth factor receptor mutations.

Biology: Investigated for its effects on cellular signaling pathways and its potential to induce apoptosis in cancer cells.

Medicine: Primarily used in the treatment of non-small cell lung carcinoma, particularly in patients with epidermal growth factor receptor T790M mutations.

Industry: Used in the development of new therapeutic agents targeting epidermal growth factor receptor mutations .

Comparison with Similar Compounds

- Gefitinib

- Erlotinib

- Osimertinib

- Afatinib

Comparison: Alflutinib (mesylate) is unique in its ability to selectively inhibit both epidermal growth factor receptor-sensitive mutations and the T790M resistance mutation. This makes it particularly effective in treating patients who have developed resistance to first and second-generation epidermal growth factor receptor inhibitors. Compared to similar compounds, Alflutinib (mesylate) has a relatively wide safety window and desirable antitumor efficacy .

Properties

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGHXINXNBHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35F3N8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2130958-55-1 | |

| Record name | Alflutinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2130958551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURMONERTINIB MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q09ZKD19V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)

![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)

![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)